molecular formula C7H8O2S B13597085 2-Methoxy-4-sulfanylphenol CAS No. 69845-05-2

2-Methoxy-4-sulfanylphenol

Cat. No.: B13597085
CAS No.: 69845-05-2
M. Wt: 156.20 g/mol
InChI Key: ANZKFCWAGJGHHA-UHFFFAOYSA-N
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Description

2-Methoxy-4-sulfanylphenol is an organic compound with the molecular formula C7H8O2S. It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-sulfanylphenol can be achieved through several methods. One common approach involves the methylation of 4-mercaptophenol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. For instance, starting from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, two alternative approaches can be used to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic acid, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-sulfanylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardiotonic activities.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-sulfanylphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to reduced production of pro-inflammatory mediators such as nitric oxide and prostaglandins. This anti-inflammatory effect is mediated through the suppression of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-sulfanylphenol stands out due to the presence of both methoxy and sulfanyl groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .

Properties

CAS No.

69845-05-2

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-methoxy-4-sulfanylphenol

InChI

InChI=1S/C7H8O2S/c1-9-7-4-5(10)2-3-6(7)8/h2-4,8,10H,1H3

InChI Key

ANZKFCWAGJGHHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S)O

Origin of Product

United States

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